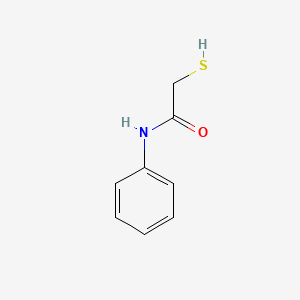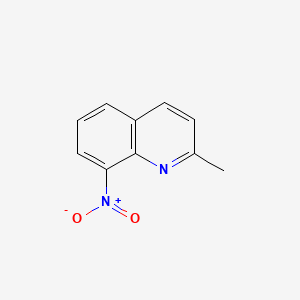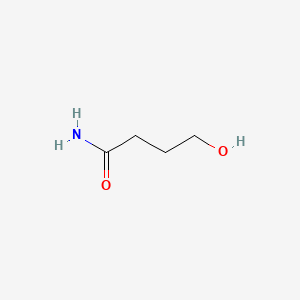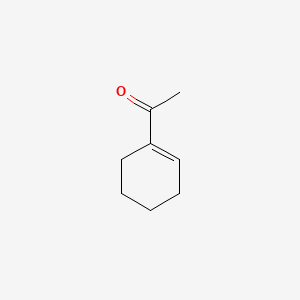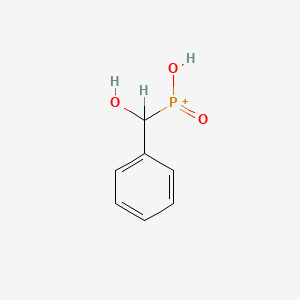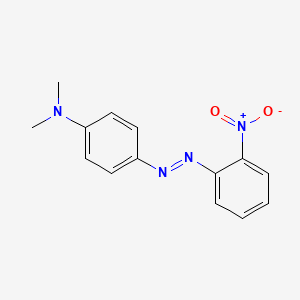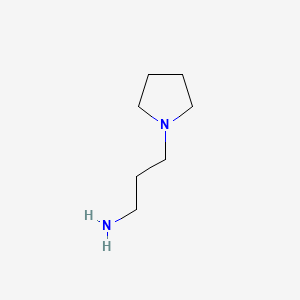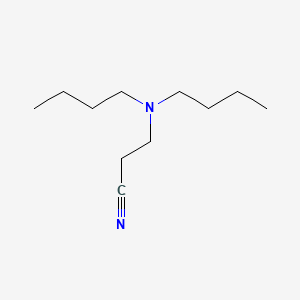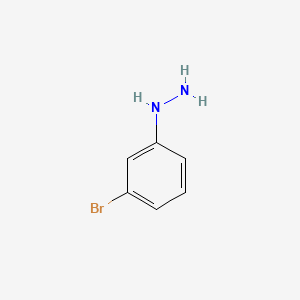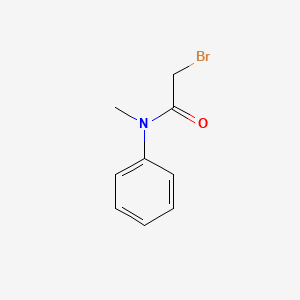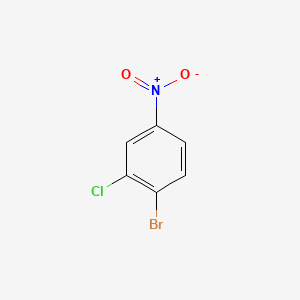![molecular formula C16H17NO3 B1328988 Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate CAS No. 946716-02-5](/img/structure/B1328988.png)
Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate” is a chemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . It is used for proteomics research . The structure of the compound can be represented as CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)CC(=O)OC .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notationCC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)CC(=O)OC . This notation provides a way to represent the structure of the compound in a linear format. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 271.31 g/mol . The compound’s molecular formula is C16H17NO3 .Applications De Recherche Scientifique
Antibacterial Activity
Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate derivatives demonstrate significant antibacterial properties. For instance, methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy} acetates and related compounds have been evaluated for their in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).
Beta-3 Adrenergic Agonism and Thermogenesis
Certain derivatives of this compound, such as methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate, have been identified as selective beta-3 adrenergic agonists. These compounds stimulate receptors in brown adipose tissue, influencing metabolic rate and potentially impacting obesity treatment (Howe et al., 1992).
Cytotoxicity in Cancer Treatment
Amino acetate functionalized Schiff base organotin(IV) complexes containing this compound derivatives exhibit notable cytotoxicity against various human tumor cell lines. This suggests potential applications in cancer treatment (Basu Baul et al., 2009).
Electrochemical Applications
The compound has relevance in electrochemical applications. For example, poly ortho aminophenol films incorporating derivatives of this compound exhibit enhanced pseudocapacitance performance, making them promising for supercapacitor applications (Kowsari et al., 2019).
Herbicidal Activity
This compound derivatives also display herbicidal activity. For instance, certain isomers of this compound were synthesized and showed effective herbicidal effects on broadleaf weeds in soybeans (Hayashi et al., 1990).
Analgesic and Anti-Inflammatory Activities
Derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain derivatives exhibited potent effects in rodent studies, indicating their potential in pain management and inflammation treatment (Dewangan et al., 2015).
Safety and Hazards
“Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate” is intended for research use only and is not intended for diagnostic or therapeutic use . It’s important to handle this compound with appropriate safety measures, including wearing personal protective equipment and avoiding ingestion and inhalation .
Propriétés
IUPAC Name |
methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-3-8-15(14(17)9-11)20-13-6-4-12(5-7-13)10-16(18)19-2/h3-9H,10,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKYXVIUDODGPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)CC(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
